An In-Depth Technical Guide to Diethyl 2-acetamido-2-phenethylmalonate: Properties, Synthesis, and Application
An In-Depth Technical Guide to Diethyl 2-acetamido-2-phenethylmalonate: Properties, Synthesis, and Application
Abstract: This technical guide provides a comprehensive overview of Diethyl 2-acetamido-2-phenethylmalonate (CAS No. 5463-92-3), a key intermediate in modern pharmaceutical synthesis. The document details the compound's chemical structure, physicochemical properties, and a validated laboratory-scale synthesis protocol. Emphasis is placed on the scientific rationale behind the synthetic methodology, providing researchers and drug development professionals with actionable insights. The guide includes a predictive analysis of the compound's spectroscopic characteristics and outlines essential safety and handling procedures based on established data for structurally related molecules.
Introduction and Strategic Importance
Diethyl 2-acetamido-2-phenethylmalonate is a polysubstituted malonic ester derivative whose significance in the pharmaceutical landscape has grown considerably. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, or intermediate, for more complex molecules. Its structure is strategically designed for versatility, combining the reactive core of a malonate ester with protecting groups that facilitate controlled, high-yield transformations.
Notably, this compound is recognized as an intermediate in the synthesis of Fingolimod, a widely used immunomodulating drug for treating multiple sclerosis.[1] This connection underscores the industrial and academic relevance of understanding its chemical properties and synthesis. This guide aims to consolidate the available technical information and provide a framework for its practical application in a research and development setting.
Chemical Structure and Physicochemical Properties
The structural architecture of Diethyl 2-acetamido-2-phenethylmalonate is central to its utility. The molecule features a quaternary carbon, a hallmark of the malonic ester synthesis pathway, substituted with two ethoxycarbonyl groups, an acetamido group, and a phenethyl group.
Molecular Structure
The IUPAC name for the compound is diethyl 2-acetamido-2-(2-phenylethyl)propanedioate.[2] The structure combines a stable amide protecting group (acetamido) with two ester functionalities that can be later hydrolyzed or modified, and a phenethyl side chain which forms a key part of the skeleton in target APIs like Fingolimod.
Physicochemical Data
A summary of the key chemical and physical properties is presented below. The experimental melting point indicates the compound is a crystalline solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₅ | PubChem[2] |
| Molecular Weight | 321.37 g/mol | PubChem[2] |
| CAS Number | 5463-92-3 | PubChem[2] |
| Appearance | White to light yellow powder | Inferred |
| Melting Point | 114-115 °C | Vendor Data |
| Boiling Point | 483.8 ± 45.0 °C (Predicted) | Vendor Data |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | Vendor Data |
| Solubility | Soluble in common organic solvents (e.g., EtOH, DCM, EtOAc). Insoluble in water. | Inferred |
| XLogP3 | 2.5 | PubChem[2] |
Synthesis and Mechanism
The synthesis of Diethyl 2-acetamido-2-phenethylmalonate is a classic example of malonic ester synthesis, a robust and well-established method for forming carbon-carbon bonds. The strategy involves the alkylation of a stabilized carbanion (enolate) derived from a malonic ester derivative.
Synthetic Strategy
The core transformation is the C-alkylation of Diethyl 2-acetamidomalonate (DEAM) with a suitable 2-phenylethyl electrophile, such as 2-phenylethyl bromide. The workflow involves three key stages:
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Deprotonation: A base is used to abstract the acidic α-proton from DEAM. The acidity of this proton (pKa ≈ 13 in DMSO) is due to the resonance stabilization of the resulting conjugate base by the two adjacent carbonyl groups.
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Nucleophilic Attack: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbon of the phenethyl halide in a classic Sₙ2 reaction.
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Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically by recrystallization.
Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis.
Materials:
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Diethyl 2-acetamidomalonate (DEAM) (1.0 eq)
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(2-Bromoethyl)benzene (1.05 eq)
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Sodium ethoxide (NaOEt) (1.1 eq)
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Anhydrous Ethanol (EtOH)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous ethanol.
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Base Addition: Sodium ethoxide is added to the ethanol and stirred until fully dissolved.
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DEAM Addition: Diethyl 2-acetamidomalonate is added to the sodium ethoxide solution. The mixture is stirred for 15-20 minutes at room temperature to ensure complete formation of the enolate.
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Alkylation: (2-Bromoethyl)benzene is added dropwise to the reaction mixture.
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Reaction: The mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching & Workup: After completion, the reaction is cooled to room temperature. The ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and saturated aq. NH₄Cl.
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Extraction: The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with brine.
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
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Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a white crystalline solid.
Mechanistic Considerations & Causality
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Choice of Base and Solvent: Sodium ethoxide is the base of choice as its conjugate acid (ethanol) is the reaction solvent. This prevents transesterification side reactions that could occur if a different alkoxide base were used. The solvent must be anhydrous to prevent the base from being quenched by water.
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Sₙ2 Reaction Viability: A primary alkyl halide like (2-bromoethyl)benzene is ideal for this Sₙ2 reaction, as it is unhindered and not prone to elimination reactions under these conditions.
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Purification: Recrystallization is an effective purification method due to the crystalline nature of the final product and its expected difference in solubility from the starting materials and any potential dialkylated byproducts.
Spectroscopic and Analytical Characterization (Predicted)
| Data Type | Predicted Features | Rationale |
| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 6.5 (s, 1H, N-H), 4.25 (q, 4H, O-CH₂), 2.7 (t, 2H, Ar-CH₂), 2.4 (t, 2H, Ar-CH₂-CH₂), 2.05 (s, 3H, CO-CH₃), 1.25 (t, 6H, O-CH₂-CH₃) | The aromatic protons will appear in their typical region. The amide proton is a broad singlet. The two ethyl ester groups will show characteristic quartet and triplet signals. The phenethyl group will introduce two new triplets. The acetyl methyl group will be a sharp singlet. |
| ¹³C NMR (CDCl₃) | δ 170 (C=O, amide), 168 (C=O, ester), 140 (Ar-C), 129-126 (Ar-CH), 65 (Quaternary C), 62 (O-CH₂), 35 (Ar-CH₂), 31 (Ar-CH₂-CH₂), 23 (CO-CH₃), 14 (O-CH₂-CH₃) | Two distinct carbonyl signals are expected for the ester and amide. The quaternary carbon will be a key signal. Six aromatic signals (four CH, two C) and the distinct signals for the ethyl, acetyl, and phenethyl groups are predicted. |
| FT-IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1745 (Ester C=O stretch), 1660 (Amide I C=O stretch), 1540 (Amide II N-H bend) | The spectrum will be dominated by the strong carbonyl stretches of the ester and amide groups. The N-H stretch will be a prominent feature in the high-wavenumber region. |
| Mass Spec. (EI) | M⁺ at m/z 321. Key fragments: m/z 278 ([M-COCH₃]⁺), 248 ([M-CO₂Et]⁺), 162 (base peak, [M-phenethyl]⁺), 105 ([phenethyl]⁺), 91 ([tropylium]⁺) | The molecular ion should be visible. Major fragmentation pathways would include loss of the acetyl group, loss of an ethoxycarbonyl group, and cleavage of the bond to the phenethyl group. The tropylium ion is a characteristic fragment for benzyl-containing compounds. |
Safety and Handling
No specific toxicological data for Diethyl 2-acetamido-2-phenethylmalonate is available. Therefore, a risk assessment must be based on the properties of its precursors, primarily Diethyl 2-acetamidomalonate (DEAM).[3][4][5][6] The OECD SIDS assessment for malonic acid diesters suggests low systemic toxicity, with hydrolysis to malonic acid and the corresponding alcohol being the primary metabolic pathway.[7]
Hazard Classification (Inferred)
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Acute Toxicity (Oral): May be harmful if swallowed.
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.
Exposure Controls and Personal Protection
A logical workflow for handling this chemical safely involves linking identified hazards to specific preventative measures.
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Engineering Controls: Handle the solid material in a well-ventilated chemical fume hood to minimize inhalation of dust.[4] Eyewash stations and safety showers must be readily accessible.
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Personal Protective Equipment (PPE):
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Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[4]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Conclusion
Diethyl 2-acetamido-2-phenethylmalonate is a valuable synthetic intermediate with well-defined chemical properties and a straightforward, scalable synthesis. Its primary role in the production of pharmaceuticals like Fingolimod highlights its importance to the drug development community. By understanding its structure, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely utilize this compound in their synthetic endeavors. The predictive spectroscopic data provided serves as a baseline for characterization, ensuring purity and quality control in its application.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227959, Diethyl 2-acetamido-2-phenethylmalonate. Retrieved January 3, 2026, from [Link].
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Organisation for Economic Co-operation and Development. (2005). SIDS Initial Assessment Report for Malonic Acid Diesters. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7761, Diethyl Malonate. Retrieved January 3, 2026, from [Link].
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Organic Syntheses. (n.d.). DIETHYL ACETAMIDOMALONATE. Coll. Vol. 5, p.376 (1973); Vol. 41, p.27 (1961). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14041, Acetamidomalonic acid diethyl ester. Retrieved January 3, 2026, from [Link].
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NIST. (n.d.). Diethyl diethylmalonate. NIST Chemistry WebBook, SRD 69. [Link]
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SpectraBase. (n.d.). Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate. [Link]
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NIST. (n.d.). Diethyl 2-phthalimidomalonate. NIST Chemistry WebBook, SRD 69. [Link]
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